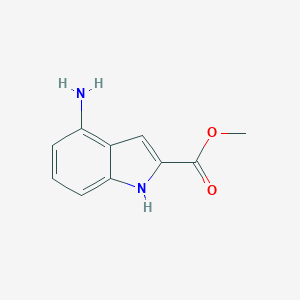
methyl 4-amino-1H-indole-2-carboxylate
Description
Methyl 4-amino-1H-indole-2-carboxylate is a substituted indole derivative characterized by an amino group at the 4-position and a methyl ester at the 2-position of the indole core. For example, 3-formyl-1H-indole-2-carboxylate intermediates are commonly used in condensation reactions with heterocyclic amines or thiazolones to generate bioactive derivatives .
Its methyl ester moiety also offers versatility for further derivatization into carboxylic acid analogs, a feature exploited in drug discovery .
Properties
CAS No. |
157649-54-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
methyl 4-amino-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,11H2,1H3 |
InChI Key |
QLGHNZYUEDSABH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of methyl 4-amino-1H-indole-2-carboxylate are compared below with six related indole derivatives (Table 1). Key differences in substituents, synthesis, and biological activity are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Insights
Substituent Effects on Reactivity and Bioactivity: Amino vs. Methoxy/Hydroxy: The 4-amino group in this compound provides nucleophilic character, enabling conjugation with electrophiles (e.g., acylating agents), whereas methoxy or hydroxy groups (e.g., in methyl 4-methoxy- or 4-hydroxy analogs) are less reactive but may enhance solubility . Ester vs. Acid: Methyl/ethyl esters (e.g., methyl 4-methoxy- or ethyl 4-benzyloxy-) are typically intermediates for carboxylic acids, which are common in drug candidates. The ethyl ester in Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate introduces higher lipophilicity compared to methyl esters .
Synthetic Routes: this compound may be synthesized via condensation of 4-nitroindole precursors followed by reduction, analogous to methods used for 3-formyl-indole derivatives . In contrast, methyl 4-methoxy-1H-indole-2-carboxylate likely involves O-methylation of a hydroxy precursor, as seen in the synthesis of 4-methoxyindoles .
Biological Potential: Substituted indoles with electron-withdrawing groups (e.g., 7-chloro-3-methyl-) are often intermediates in antitumor agent synthesis, while amino-substituted derivatives may directly interact with enzymatic targets due to hydrogen-bonding capabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


